gamma-Secretase modulator 1 hydrochloride

Description

BenchChem offers high-quality gamma-Secretase modulator 1 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Secretase modulator 1 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

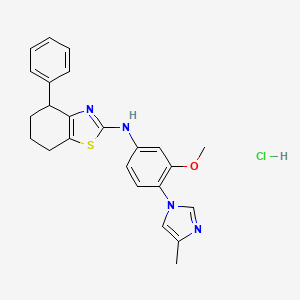

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS.ClH/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17;/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKOISQTRXFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of gamma-Secretase Modulator 1 hydrochloride

Executive Summary: The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, is a central pathological hallmark of Alzheimer's disease (AD).[1] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the intramembrane protease complex, γ-secretase.[2][3] While direct inhibition of γ-secretase has been explored as a therapeutic strategy, it often leads to mechanism-based toxicities due to the enzyme's role in processing other critical substrates like Notch.[4][5] Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach.[6] Unlike inhibitors, GSMs allosterically modulate the enzyme's activity to selectively reduce the production of Aβ42 while increasing the generation of shorter, less amyloidogenic Aβ species, without significantly affecting the overall processing of APP or other substrates.[4][7] This guide provides a detailed examination of the molecular mechanism of action for GSMs, using gamma-Secretase modulator 1 hydrochloride as a representative agent, and outlines the key experimental protocols required for its characterization.

The γ-Secretase Complex: A Critical Target in Alzheimer's Disease

Composition and Assembly

The γ-secretase complex is an intricate, high-molecular-weight intramembrane protease composed of four essential protein subunits assembled in a 1:1:1:1 stoichiometry.[2][8][9]

-

Presenilin (PS1 or PS2): This is the catalytic core of the complex, belonging to the GxGD family of aspartyl proteases.[9] Presenilin is synthesized as a zymogen and undergoes endoproteolysis during complex maturation to form a stable heterodimer of its N-terminal fragment (NTF) and C-terminal fragment (CTF), which together house the two catalytic aspartate residues.[10]

-

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a substrate receptor for the complex.[8][11] Its large ectodomain is thought to recognize and bind the N-terminus of substrates that have undergone prior ectodomain shedding.[11]

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein believed to be a scaffold component, crucial for the initial assembly and stabilization of the complex.[9][11]

-

Presenilin enhancer 2 (PEN-2): A small, hairpin-like transmembrane protein that is essential for the final activation step of the complex, facilitating the endoproteolysis of presenilin.[2][10]

These four subunits must assemble correctly to form a biologically active protease complex.[2][12]

Catalytic Function and Substrate Processing

γ-secretase mediates regulated intramembrane proteolysis (RIP) of over 100 different type-I transmembrane proteins.[13][14] For its most studied substrate, APP, the process begins after the ectodomain is shed by β-secretase, leaving a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[2]

The γ-secretase complex then performs two sequential cleavages:

-

ε-Cleavage: An initial cleavage near the transmembrane-cytoplasmic boundary, which releases the APP intracellular domain (AICD) into the cytoplasm.[8]

-

γ-Cleavage: A subsequent series of processive cleavages occurring every 3-4 amino acids, starting from the C-terminus of the remaining fragment. This process generates Aβ peptides of varying lengths.[8] The two primary cleavage pathways produce Aβ49, which is processed to Aβ46, Aβ43, and finally Aβ40, or Aβ48, which is processed to Aβ45, Aβ42, and finally Aβ38.[8] The Aβ42/Aβ40 ratio is a critical factor in AD pathogenesis, as Aβ42 is significantly more prone to aggregation and neurotoxicity.[1]

Mechanism of Action: Allosteric Modulation by gamma-Secretase Modulator 1 hydrochloride

Beyond Inhibition: The Rationale for Modulation

Direct inhibition of γ-secretase with active-site directed inhibitors (GSIs) blocks all proteolytic activity. This indiscriminately halts the processing of all substrates, including the Notch receptor, which is vital for cell-cell signaling and development.[4][5] Disruption of Notch signaling leads to severe toxicities, which has been a major cause of clinical trial failures for GSIs.[4] GSMs circumvent this issue by not blocking the active site, but rather by subtly altering the enzyme's function.[6][7]

The Allosteric Binding Site

Potent, second-generation GSMs, such as gamma-Secretase modulator 1 hydrochloride, do not bind to the APP substrate but directly target the γ-secretase complex.[4][15] Photoaffinity labeling studies have unambiguously shown that these modulators bind to an allosteric site on the catalytic subunit, Presenilin-1.[4][16] This binding site is distinct from the active site targeted by GSIs and the initial substrate docking site.[2][16]

Inducing a Conformational Shift

Binding of a GSM to the allosteric site on PS1 induces a subtle conformational change within the γ-secretase complex.[4][17] This structural alteration is transmitted to the active site, affecting how the enzyme interacts with and processes the C99 substrate.[17] This mechanism allows GSMs to fine-tune the enzyme's product specificity without abolishing its catalytic activity.

Altering Processivity, Not Activity

The core of the GSM mechanism is the modulation of the γ-cleavage processivity.[4][18] The GSM-induced conformational change makes the final proteolytic step that produces Aβ42 less favorable. Instead, the enzyme is encouraged to perform an additional cleavage, trimming the peptide further to generate shorter, less harmful species like Aβ38.[4][6] Consequently, GSMs cause a characteristic shift in the Aβ profile:

-

A potent decrease in the production of Aβ42.

-

A concomitant increase in the production of Aβ38 (or Aβ37).

-

Little to no change in the production of Aβ40 or the total amount of Aβ peptides.[4] Crucially, the initial ε-cleavage of both APP and Notch remains largely unaffected, preserving the release of their respective intracellular domains and avoiding the toxicity associated with GSIs.[7][18]

Experimental Validation of GSM Activity

A rigorous, multi-step approach is required to fully characterize the mechanism of action of a novel GSM like gamma-Secretase modulator 1 hydrochloride.

Protocol: In Vitro γ-Secretase Activity Assay

Objective: To demonstrate direct modulation of γ-secretase enzymatic activity in a cell-free system and determine the potency (EC50) of the compound.

Principle: This assay uses isolated cell membranes containing active γ-secretase complexes and a recombinant C99 substrate. The modulator is added at varying concentrations, and the resulting Aβ peptides are quantified. This cell-free approach confirms that the compound acts directly on the enzyme complex rather than through indirect cellular pathways.[19]

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably overexpressing human APP. Harvest cells and homogenize in a hypotonic buffer containing a cocktail of protease inhibitors. Perform differential centrifugation to isolate the crude membrane fraction. Resuspend the membrane pellet in a suitable assay buffer (e.g., HEPES buffered saline).

-

Enzymatic Reaction: In a 96-well plate, combine the cell membrane preparation (typically 25-100 µg of total protein per well) with a recombinant, purified C99 substrate.[20]

-

Compound Incubation: Add gamma-Secretase modulator 1 hydrochloride across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (a known GSI).

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for enzymatic cleavage of the C99 substrate.[20]

-

Reaction Termination: Stop the reaction by adding a denaturing agent or by freezing the plate at -80°C.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 produced in each well using a validated sandwich ELISA or by mass spectrometry.[19][21]

-

Data Analysis: Plot the percentage change in Aβ42 and Aβ38 levels against the log concentration of the modulator. Use a non-linear regression model to calculate the EC50 value for Aβ42 reduction and Aβ38 elevation.

Protocol: Cell-Based Aβ Quantification Assay

Objective: To confirm the GSM's activity and potency in a physiologically relevant cellular environment.

Principle: A cell line overexpressing the APP substrate is treated with the modulator. The levels of Aβ peptides secreted into the conditioned media are then measured. This assay validates that the compound is cell-permeable and active in a complex biological system.[22]

Methodology:

-

Cell Culture: Seed CHO or HEK293 cells stably expressing human APP695 into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of gamma-Secretase modulator 1 hydrochloride (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

Sample Collection: Carefully collect the conditioned media from each well for Aβ analysis.

-

Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure the observed effects are not due to cytotoxicity.

-

Aβ Quantification: Use highly specific sandwich ELISA kits or mass spectrometry-based methods to quantify the concentrations of secreted Aβ42, Aβ40, and Aβ38 in the conditioned media.[21][23]

-

Data Analysis: Calculate the IC50 value for Aβ42 reduction by plotting the percentage of Aβ42 relative to the vehicle control against the log concentration of the modulator.

Data Presentation: Expected Cellular Activity Profile

| Analyte | gamma-Secretase modulator 1 hydrochloride (IC50 / EC50) | Pan γ-Secretase Inhibitor (IC50) |

| Aβ42 Reduction | 10 - 100 nM | 5 - 50 nM |

| Aβ38 Elevation | 15 - 150 nM | No Elevation |

| Aβ40 Levels | Minimal Change | 5 - 50 nM |

| Notch Cleavage | > 20 µM | 10 - 100 nM |

| Cell Viability | > 20 µM | Variable |

Note: Values are illustrative and represent a typical profile for a potent and selective GSM.

Protocol: Notch-Sparing Selectivity Assay

Objective: To demonstrate that the GSM does not inhibit Notch signaling, confirming its selective mechanism of action.

Principle: This assay utilizes a reporter cell line where the expression of a reporter gene, such as luciferase, is under the control of a Notch-responsive promoter. Inhibition of Notch cleavage by a compound will result in a decrease in the reporter signal.[24]

Methodology:

-

Cell Culture: Co-culture a Notch-reporter cell line (e.g., HEK293 cells stably expressing a Notch1-Gal4 fusion protein and a Gal4-luciferase reporter) with cells expressing a Notch ligand (e.g., Delta-like 1).

-

Compound Treatment: Add gamma-Secretase modulator 1 hydrochloride at a range of concentrations, typically up to 1000-fold higher than its Aβ42 IC50. Include a vehicle control and a known GSI as a positive control for Notch inhibition.

-

Incubation: Incubate the co-culture for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[24]

-

Data Analysis: Compare the luciferase signal in GSM-treated wells to the vehicle control. A selective GSM should show no significant reduction in signal, whereas the GSI control should potently inhibit it.

Visualizing the Mechanism and Workflows

Caption: The γ-Secretase complex and its processing of the APP C99 fragment.

Caption: Mechanism of allosteric modulation by a GSM.

Caption: Experimental workflow for characterizing a novel GSM.

Conclusion and Future Directions

Gamma-Secretase modulator 1 hydrochloride exemplifies a sophisticated therapeutic strategy for Alzheimer's disease that moves beyond simple enzyme inhibition. Its mechanism of action—allosteric binding to Presenilin-1 to induce a conformational change that favorably alters substrate processivity—allows for the selective reduction of the pathogenic Aβ42 peptide without compromising the vital physiological functions of γ-secretase, particularly Notch signaling.[4][6][7] The experimental framework detailed herein provides a robust pathway for validating this mechanism, from direct enzymatic modulation in vitro to selective activity in cellular models. Future research will continue to leverage structural biology techniques, such as cryo-electron microscopy, to further resolve the precise conformational changes induced by different classes of GSMs, paving the way for the rational design of next-generation modulators with enhanced potency and optimized pharmacological profiles.

References

-

Winkler, E., et al. (2009). Purification, Pharmacological Modulation, and Biochemical Characterization of Interactors of Endogenous Human γ-Secretase. Biochemistry. [Link]

-

Tagami, S., et al. (2012). Cellular mechanisms of γ-secretase substrate selection, processing and toxicity. Current Alzheimer Research. [Link]

-

Bahar, I., et al. (2017). Allosteric Modulation of Intact γ-Secretase Structural Dynamics. Biophysical Journal. [Link]

-

Zhang, X., et al. (2011). Modulation of γ-secretase specificity using small molecule allosteric inhibitors. Journal of Biological Chemistry. [Link]

-

Proteopedia. (n.d.). Gamma secretase. Proteopedia. [Link]

-

Wikipedia. (n.d.). Gamma secretase. Wikipedia. [Link]

-

Müller, U. C., et al. (2021). The substrate repertoire of γ-secretase/presenilin. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

Zhang, Y.-W., et al. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Medicinal Chemistry. [Link]

-

Wolfe, M. S. (2012). Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease. Cold Spring Harbor Perspectives in Medicine. [Link]

-

St George-Hyslop, P., et al. (2014). Structural biology of presenilin 1 complexes. Biochemical Society Transactions. [Link]

-

Caballero, M. A., et al. (2021). Characterizing the Chemical Space of γ-Secretase Inhibitors and Modulators. Molecules. [Link]

-

Hemming, M. F., et al. (2008). Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements. PLOS Biology. [Link]

-

Kovacs, D. M., et al. (2020). γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors. Frontiers in Molecular Neuroscience. [Link]

-

Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Innoprot. [Link]

-

Innoprot. (n.d.). Gamma secretase activity assay. Innoprot. [Link]

-

Liu, L., et al. (2024). The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Biosciences. [Link]

-

Ahn, K., et al. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, L., et al. (2001). Biochemical characterization of the gamma-secretase activity that produces beta-amyloid peptides. Biochemistry. [Link]

-

ResearchGate. (2016). In Vitro Assay Protocol for Gamma Secretase. ResearchGate. [Link]

-

Ye, W., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

-

Kepp, K. P., et al. (2021). Structure and dynamics of γ-secretase with presenilin 2 compared to presenilin 1. Physical Chemistry Chemical Physics. [Link]

-

Beher, D., et al. (2012). Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer's Disease. Current Topics in Medicinal Chemistry. [Link]

-

Wanngren, J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry. [Link]

-

Kretner, B., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

-

Janelidze, S., et al. (2021). Head-to-Head Comparison of 8 Plasma Amyloid-β 42/40 Assays in Alzheimer Disease. JAMA Neurology. [Link]

-

ResearchGate. (n.d.). High-Throughput Mass Spectrometry Assay for Quantifying β-Amyloid 40 and 42 in Cerebrospinal Fluid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Round robin test on quantification of amyloid-β 1–42 in cerebrospinal fluid by mass spectrometry. ResearchGate. [Link]

-

Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

-

Wikipedia. (n.d.). Alzheimer's disease. Wikipedia. [Link]

Sources

- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 2. Structural biology of presenilin 1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 8. proteopedia.org [proteopedia.org]

- 9. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Gamma secretase - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]

- 15. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulation of Intact γ-Secretase Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical characterization of the gamma-secretase activity that produces beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. innoprot.com [innoprot.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Gamma-Secretase Modulator 1 Hydrochloride (GSM-1 HCl) Target & Mechanism

Executive Summary

Gamma-Secretase Modulator 1 Hydrochloride (GSM-1 HCl) is a potent, non-competitive allosteric modulator of the γ-secretase complex.[1] Unlike pan-gamma-secretase inhibitors (GSIs) that block the active site and induce severe side effects (e.g., Notch-related toxicity), GSM-1 selectively alters the enzyme's processivity. It shifts the cleavage of the Amyloid Precursor Protein (APP) transmembrane domain, reducing the production of the aggregation-prone Aβ42 peptide while concomitantly increasing the shorter, less toxic Aβ38 isoform.[2][]

This guide details the molecular target interaction, pharmacodynamics, and validated experimental protocols for investigating GSM-1 HCl in drug discovery workflows.[1]

Part 1: Molecular Identity & Target Interaction[1]

Chemical Identity[1][4]

-

Common Name: GSM-1 (Gamma-Secretase Modulator 1)[][4]

-

CAS Number: 1172637-87-4 (Free base), 1172637-87-4 (HCl salt form variable)

-

Molecular Target: Presenilin-1 (PS1) subunit of the γ-secretase complex.[][4][5][6][7][8]

-

Binding Domain: Transmembrane Domain 1 (TMD1) of Presenilin-1.[1][4]

The Target: Gamma-Secretase Complex

The γ-secretase complex is a four-component intramembrane protease consisting of:

-

Presenilin (PS1 or PS2): The catalytic subunit containing two aspartyl protease active sites.[1][9]

-

Nicastrin (NCT): Substrate recognition (gatekeeper).[1]

-

Anterior Pharynx-defective 1 (APH-1): Stabilizing scaffold.

-

Presenilin Enhancer 2 (PEN-2): Required for complex maturation and autocatalysis.[1][10]

Mechanism of Action: Allosteric Modulation

GSM-1 HCl does not compete with the substrate at the catalytic aspartate residues (Asp257/Asp385). Instead, it binds to an allosteric site on TMD1 of Presenilin-1 .[1]

-

The "Processivity" Shift: Under normal conditions, γ-secretase cleaves APP sequentially (ε-cleavage

-

Notch Sparing: Because GSM-1 binds to a site distinct from the Notch recognition/cleavage domain, it does not interfere with the release of the Notch Intracellular Domain (NICD), avoiding the gastrointestinal and immunological toxicity associated with GSIs.

Part 2: Signaling Pathways & Visualization[1]

APP Processing Pathway

The following diagram illustrates the differential processing of APP in the presence and absence of GSM-1.

Figure 1: Mechanism of GSM-1. The compound binds Presenilin-1, shifting the cleavage preference from pathogenic Aβ42 to shorter Aβ38 without inhibiting Notch processing.

Part 3: Experimental Protocols

Preparation of GSM-1 HCl Stock

Critical: GSM-1 is hydrophobic.[1] Proper dissolution is required to prevent precipitation in aqueous media.[1]

-

Solvent: Dimethyl Sulfoxide (DMSO).[1]

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Calculation: Molecular Weight

416.54 g/mol .[11] Dissolve 4.16 mg in 1 mL DMSO.

-

-

Storage: Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Cellular Assay (Aβ Modulation)

Objective: Quantify the reduction of Aβ42 and increase of Aβ38 in HEK293 cells stably expressing APPsw (Swedish mutation).

Materials:

-

HEK293-APPsw cells.[1]

-

DMEM + 10% FBS.[1]

-

Meso Scale Discovery (MSD) or Sandwich ELISA kits specific for Aβ42, Aβ40, and Aβ38.[1]

Protocol:

-

Seeding: Plate HEK293-APPsw cells at

cells/well in 24-well plates. Incubate for 24 hours at 37°C/5% CO2. -

Treatment:

-

Incubation: Incubate for 16–24 hours.

-

Collection:

-

Detection: Analyze supernatants using Aβ-specific ELISA/MSD.

Self-Validating Check:

-

Success Criteria: Aβ42 levels must decrease in a dose-dependent manner (

nM) while Aβ38 levels increase.[1] Total Aβ (Aβ40 + 42 + 38) should remain relatively constant.[1]

Notch Sparing Assay (Luciferase Reporter)

Objective: Confirm that GSM-1 does not inhibit Notch signaling.

Protocol:

-

Transfection: Co-transfect HeLa or HEK293 cells with:

-

Treatment: Treat cells with GSM-1 (1 µM) and a reference GSI (e.g., DAPT, 1 µM) as a positive control.[1]

-

Readout: Measure luminescence after 24 hours.

-

Result: DAPT should reduce signal by >90%. GSM-1 should show no significant reduction compared to vehicle.[1]

Part 4: Data Interpretation

Expected Potency Profile

The following table summarizes the expected pharmacological profile of GSM-1 HCl compared to a standard GSI (DAPT).

| Parameter | GSM-1 HCl | GSI (e.g., DAPT) | Interpretation |

| Aβ42 IC50 | ~40 nM | ~10 nM | GSM-1 is potent against the pathogenic target.[1] |

| Aβ38 Effect | Increase (>200%) | Decrease | Hallmark of "Modulation" vs Inhibition. |

| Notch IC50 | > 10,000 nM | ~10 nM | GSM-1 is Notch-sparing (High Selectivity).[1] |

| Total Aβ | Unchanged | Decreased | GSM-1 alters cleavage site, not total turnover.[1] |

Troubleshooting Common Issues

-

Issue: No change in Aβ profile.

-

Issue: Toxicity in cells.[1]

-

Cause: Off-target effects at high doses (>10 µM).[1]

-

Fix: GSM-1 is highly potent; stay within the nanomolar to low micromolar range (1 nM - 1 µM).

-

References

-

Kounnas, M. Z., et al. (2010). Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease.[1] Neuron, 67(5), 769-780.[1] [Link]

-

Petit, D., et al. (2019). Gamma-secretase modulators: a promising therapeutic approach for Alzheimer's disease.[1][2][5][7][10][12][13] Journal of Medicinal Chemistry.[1] [Link]

-

Otsuka, T., et al. (2021).[1] Lysosome-targeting chimeras (LYTACs) for the degradation of transmembrane proteins. (Contextual reference on PS1 degradation pathways). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-secretase modulators and presenilin 1 mutants act differently on presenilin/γ-secretase function to cleave Aβ42 and Aβ43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Proteases/Proteasome - BioCrick [biocrick.com]

- 13. gamma-Secretase Modulators | CAS:937812-80-1 | Amyloid-β production inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Introduction: Shifting the Paradigm in Alzheimer's Disease Research

An In-Depth Technical Guide to Gamma-Secretase Modulator 1 Hydrochloride

For decades, the amyloid cascade hypothesis has been the central framework for understanding Alzheimer's disease (AD), positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary pathological event.[1] This has led to the development of therapies aimed at reducing Aβ levels, most notably γ-secretase inhibitors (GSIs). However, GSIs have largely failed in clinical trials due to significant adverse effects, primarily stemming from their indiscriminate inhibition of γ-secretase's processing of other crucial substrates, such as Notch.[2][3]

This clinical setback has paved the way for a more nuanced therapeutic strategy: γ-secretase modulators (GSMs). Unlike GSIs, GSMs do not block the enzyme's activity. Instead, they allosterically modulate γ-secretase to alter the profile of Aβ peptides it produces.[1][3] Specifically, they reduce the generation of the highly amyloidogenic 42-amino acid form (Aβ42) while increasing the production of shorter, less aggregation-prone species like Aβ37 and Aβ38.[4][5] This approach represents a promising route for treating AD by targeting the root cause of plaque formation without the debilitating side effects of complete enzyme inhibition.[4][5] This guide provides a comprehensive technical overview of a specific research compound, gamma-Secretase modulator 1 hydrochloride, for drug development professionals.

Compound Profile: Gamma-Secretase Modulator 1 Hydrochloride

A clear understanding of a compound's fundamental physicochemical properties is the bedrock of reproducible research. The following table summarizes the key identifiers for gamma-Secretase modulator 1 hydrochloride.

| Property | Value | Source |

| Molecular Weight | 453.00 g/mol | [6][7][8] |

| Molecular Formula | C₂₄H₂₅ClN₄OS | [6][7][8] |

| CAS Number | 2741571-83-3 | [6][7][8] |

| Appearance | White to off-white solid | [8][9] |

| Target | γ-secretase | [6][7] |

Core Mechanism of Action: A Targeted Shift in Aβ Production

The therapeutic rationale for GSMs is grounded in their unique interaction with the γ-secretase complex during the cleavage of the Amyloid Precursor Protein (APP).

-

Initial APP Processing: The process begins when β-secretase (BACE1) cleaves APP, leaving a C-terminal fragment (APP-CTF) embedded in the cell membrane.[5]

-

γ-Secretase Cleavage Cascade: The γ-secretase complex then sequentially cleaves this APP-CTF. This process is not monolithic; it occurs along two primary pathways, initiating with a cleavage that produces either Aβ48 or Aβ49. These intermediates are then further processed in a series of subsequent cleavages, ultimately yielding a spectrum of Aβ peptides of varying lengths.[5]

-

The Pathogenic Pathway: One pathway preferentially generates Aβ40 and the highly problematic Aβ42. Aβ42 is particularly prone to aggregation, forming the oligomers and plaques that are the pathological hallmarks of AD.[2]

-

The Modulatory Intervention: Gamma-Secretase modulator 1 hydrochloride intervenes at this critical juncture. It binds to the γ-secretase complex, inducing a conformational change that favors a different cleavage pathway. This modulation shifts the enzymatic activity away from producing Aβ42 and Aβ40.[5]

-

The Favorable Outcome: Consequently, the production of amyloidogenic Aβ42 is decreased, while the generation of shorter, non-pathogenic peptides, such as Aβ38 and Aβ37, is increased.[4][5] The total amount of Aβ peptide remains largely unchanged, preserving the enzyme's overall activity on APP and, crucially, on other substrates like Notch.[5]

Caption: Mechanism of Gamma-Secretase Modulation.

Experimental Protocols: A Guide for Bench Scientists

Reproducibility is paramount in drug discovery. The following protocols are designed to be self-validating systems, ensuring consistency and reliability in your experimental workflow.

Protocol 1: Preparation of Stock Solutions

The causality behind selecting the right solvent and storage conditions is to ensure the compound's stability and solubility, preventing degradation or precipitation which would invalidate experimental results. DMSO is an effective solvent for this compound, but its hygroscopic nature requires care.

Materials:

-

Gamma-Secretase modulator 1 hydrochloride (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ultrasonic bath

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Pre-warming: Allow the vial of Gamma-Secretase modulator 1 hydrochloride to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mmol/L * Volume (L) * 453.00 g/mol

-

For 1 mL (0.001 L): Mass = 10 * 0.001 * 453.00 = 4.53 mg

-

-

Dissolution: Add the calculated mass of the compound to a sterile tube. Add the required volume of anhydrous DMSO.

-

Solubilization: Vortex thoroughly. If particulates remain, use an ultrasonic bath for 5-10 minutes until the solution is clear. The compound is soluble in DMSO up to 100 mg/mL (220.75 mM).[6][8]

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: In Vitro Cell-Based Aβ Secretion Assay

This workflow is designed to quantify the modulatory effect of the compound on Aβ production in a biologically relevant system. The choice of a cell line overexpressing APP, such as H4 human neuroglioma cells, amplifies the signal, making changes in Aβ levels easier to detect.

Caption: Workflow for an In Vitro Aβ Secretion Assay.

Procedure:

-

Cell Culture: Seed H4 cells stably overexpressing human APP (H4-APP) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the Gamma-Secretase modulator 1 hydrochloride stock solution in fresh cell culture medium. Critically, prepare a vehicle control (medium with the same final concentration of DMSO used for the highest drug dose) to account for any solvent effects.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions or the vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.

-

Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge to pellet any detached cells or debris and transfer the supernatant to a new plate or tubes.

-

Quantification: Measure the concentrations of Aβ42 and Aβ40 (and ideally Aβ37/38) in the conditioned medium using commercially available sandwich ELISA kits. These kits provide high specificity and sensitivity.

-

Data Validation & Interpretation: A successful experiment will show a dose-dependent decrease in the concentration of secreted Aβ42 and a corresponding increase in Aβ37/38. The level of Aβ40 may decrease or stay the same.[4][5] The IC₅₀ for Aβ42 reduction in H4-APP cells has been reported to be approximately 44 nM.[9] Calculating the Aβ42/Aβ40 ratio is a key metric for evaluating modulatory activity.

Protocol 3: Preparation of Formulations for In Vivo Studies

Transitioning to in vivo models requires formulations that ensure bioavailability and safety. The choice of vehicle is critical and depends on the route of administration and desired pharmacokinetics. Below are established protocols for creating a clear, injectable solution.

Option 1: PEG300/Tween-80 Formulation This formulation is a standard choice for achieving solubility and stability for many research compounds.

-

Prepare a 25 mg/mL intermediate stock in DMSO.

-

In a sterile tube, add 100 µL of the DMSO stock .

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline (0.9% NaCl) to reach a final volume of 1 mL.

-

The final concentration will be 2.5 mg/mL, with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8] The resulting solution should be clear.[6][8]

Option 2: SBE-β-CD Formulation Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the safety profile of a formulation by reducing the required amount of organic co-solvents.

-

Prepare a 20% SBE-β-CD solution by dissolving 2g of SBE-β-CD powder in 10 mL of saline.

-

Prepare a 25 mg/mL intermediate stock in DMSO.

-

In a sterile tube, add 100 µL of the DMSO stock .

-

Add 900 µL of the 20% SBE-β-CD solution .

-

Mix until a clear, uniform solution is achieved. The final concentration will be 2.5 mg/mL.[6][8]

Conclusion and Future Outlook

Gamma-Secretase modulator 1 hydrochloride is a valuable tool for investigating the nuanced biology of APP processing. The experimental framework provided here emphasizes precision, reproducibility, and a clear understanding of the compound's mechanism. By shifting the cleavage preference of γ-secretase away from the production of toxic Aβ42, GSMs hold significant potential as a disease-modifying therapy for Alzheimer's disease.[2] Continued research with well-characterized modulators like this one is essential for advancing this promising therapeutic strategy from the laboratory to the clinic.

References

-

MedChemExpress. gamma-secretase modulator 1 hydrochloride.

-

MedChemExpress. gamma-secretase modulator 1.

-

Cenmed Enterprises. gamma-secretase modulator 1 hydrochloride (C007B-358180).

-

Wanngren, J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry.

-

MedChemExpress. gamma-secretase modulator 1 hydrochloride - Purity & Documentation.

-

Selleck Chemicals. General Product Information.

-

Ahn, J., et al. (2020). Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies. Clinical Pharmacology & Therapeutics.

-

Söderberg, L., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology.

-

Crump, C., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry.

-

Crump, C., et al. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Neurochemistry.

Sources

- 1. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cenmed.com [cenmed.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Cell-Based Assay for Profiling Gamma-Secretase Modulator 1 (GSM-1) Hydrochloride

Abstract

The modulation of γ-secretase activity presents a promising therapeutic strategy for Alzheimer's disease (AD), aiming to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. Unlike γ-secretase inhibitors (GSIs), which block enzyme activity and can cause mechanism-based toxicities by inhibiting Notch processing, γ-secretase modulators (GSMs) allosterically alter the enzyme's processivity.[1][2] This guide provides a comprehensive, field-tested framework for characterizing the activity of GSM-1 hydrochloride in a cell-based format. We detail the underlying principles, provide step-by-step protocols for cell culture, compound treatment, and endpoint analysis via ELISA, and explain the critical data interpretation needed to validate compound activity. This document is intended for researchers in neurobiology and drug development seeking to reliably evaluate GSM candidates.

Scientific Introduction: The Rationale for Gamma-Secretase Modulation

Alzheimer's disease is pathologically characterized by the cerebral accumulation of plaques composed primarily of the amyloid-beta (Aβ) peptide.[3] The amyloid cascade hypothesis posits that the production and aggregation of Aβ, particularly the 42-amino-acid-long isoform (Aβ42), is a central initiating event in AD pathogenesis.[4] Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2]

The γ-secretase complex is an intramembrane protease responsible for the final cleavage of the APP C-terminal fragment (APP-CTF), releasing Aβ peptides of varying lengths.[5][6] This cleavage is not precise; it results in a spectrum of Aβ peptides, with Aβ40 being the most abundant and Aβ42 being less common but significantly more prone to aggregation and neurotoxicity.[5] An increased ratio of Aβ42 to Aβ40 is a well-established biomarker and genetic risk factor for AD.[7][8][9]

While direct inhibition of γ-secretase effectively halts all Aβ production, this approach has been clinically unsuccessful due to severe side effects.[2] This toxicity stems from the fact that γ-secretase is a promiscuous enzyme with numerous critical substrates, most notably the Notch receptor, which is essential for cell-fate decisions.[10][11] Inhibition of Notch signaling by GSIs leads to significant gastrointestinal and other toxicities.[2][12]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy.[1][4] These compounds do not inhibit the enzyme's catalytic activity but instead bind to γ-secretase (GSM-1 specifically targets Presenilin-1) to subtly alter its conformation.[13][14] This modulation shifts the site of processive cleavage, resulting in a decrease in the production of long, amyloidogenic Aβ42 and a concurrent increase in the production of shorter, non-amyloidogenic peptides like Aβ38 and Aβ37.[2][4][15] Crucially, this modulation is selective for APP processing and does not significantly affect the cleavage of other substrates like Notch, thus promising a wider therapeutic window.[11][16]

This application note describes a robust method to quantify the modulatory effect of GSM-1 hydrochloride by measuring the secreted levels of Aβ40 and Aβ42 from a cultured cell line overexpressing APP.

Mechanism of APP Processing and GSM Action

The following diagram illustrates the proteolytic processing of APP and the intervention point for a Gamma-Secretase Modulator.

Caption: High-level experimental workflow for GSM-1 assay.

Part 1: Cell Culture and Seeding

-

Scientist's Note: The choice of cell line is critical. While many cell types endogenously express APP, overexpression ensures that the levels of secreted Aβ are well within the detection range of commercial ELISA kits. [17][18]Using a stable cell line minimizes well-to-well variability compared to transient transfection.

-

Maintain Cells: Culture the APP-overexpressing HEK293 or CHO cells in T-75 flasks with complete culture medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep) containing the appropriate selection antibiotic. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

-

Prepare for Seeding: When cells reach 80-90% confluency, wash them once with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

-

Count and Seed: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter. Seed the cells into a 24-well plate at a density of 150,000 - 250,000 cells per well in 500 µL of medium.

-

Incubate: Allow cells to adhere and grow overnight in the incubator. They should reach approximately 70-80% confluency by the next day.

Part 2: Compound Preparation and Treatment

-

Scientist's Note: GSM-1 hydrochloride should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions are made in culture medium to ensure the final DMSO concentration in the wells is low (≤0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare Stock Solution: Dissolve GSM-1 hydrochloride in DMSO to make a 10 mM stock solution. Vortex thoroughly.

-

Prepare Serial Dilutions: Perform a serial dilution of the 10 mM stock to generate working concentrations. A common approach is to first create a 2X final concentration series in culture medium. For an 11-point dose-response curve, you might prepare concentrations from 20 µM down to 200 pM.

-

Vehicle Control: Prepare a 2X vehicle control containing the same amount of DMSO as the highest compound concentration (e.g., 1% DMSO in media, which will be 0.5% final).

-

Treat Cells: Carefully aspirate the old medium from the wells. Add 250 µL of the appropriate 2X compound dilution or 2X vehicle control to each well. Then, add 250 µL of fresh, serum-free medium to bring the final volume to 500 µL and the compound concentrations to 1X.

-

Incubate: Return the plate to the 37°C, 5% CO₂ incubator for 16 to 24 hours.

Part 3: Sample Collection and Aβ Quantification (ELISA)

-

Scientist's Note: It is crucial to follow the ELISA kit manufacturer's instructions precisely. [19]Run separate plates for Aβ42 and Aβ40 analysis. Ensure that the conditioned media samples are diluted appropriately to fall within the linear range of the standard curve.

-

Collect Conditioned Media: After the incubation period, carefully collect the conditioned media from each well into labeled microcentrifuge tubes. Be careful not to disturb the cell layer.

-

Centrifuge: Pellet any floating cells or debris by centrifuging the samples at 2,000 x g for 5 minutes at 4°C.

-

Store Samples: Transfer the supernatant to new, clean tubes. At this point, samples can be stored at -80°C for later analysis or used immediately.

-

Perform ELISAs:

-

Thaw samples on ice if frozen.

-

Prepare the standard curve and reagents for both the Aβ42 and Aβ40 ELISA kits according to the manufacturer's protocol.

-

Add standards, controls, and conditioned media samples (diluted as necessary) to the antibody-coated plates.

-

Complete all incubation, washing, and detection steps as specified in the kit manual.

-

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

-

Generate Standard Curves: For both ELISAs, plot the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

-

Calculate Aβ Concentrations: Interpolate the concentrations of Aβ42 and Aβ40 (in pg/mL) in each unknown sample from their respective standard curves.

-

Normalize to Vehicle: Express the Aβ concentrations as a percentage of the vehicle-treated control.

-

% Vehicle = (Aβ concentration of treated sample / Average Aβ concentration of vehicle samples) * 100

-

-

Calculate the Aβ42/Aβ40 Ratio: For each well, divide the concentration of Aβ42 by the concentration of Aβ40. This ratio is the key readout for GSM activity.

-

Plot Dose-Response Curves: Using graphing software (e.g., GraphPad Prism), plot the % Vehicle for Aβ42, Aβ40, and the Aβ42/Aβ40 ratio against the logarithm of the GSM-1 concentration.

-

Determine IC₅₀: Fit the dose-response curve for the Aβ42/Aβ40 ratio to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value. This value represents the concentration of GSM-1 required to reduce the Aβ42/Aβ40 ratio by 50%.

Expected Results and Data Presentation

A potent and selective GSM like GSM-1 should produce the following results:

-

A dose-dependent decrease in the concentration of secreted Aβ42.

-

A modest or no change in the concentration of Aβ40. Some GSMs may cause a slight increase or decrease. [4]* A significant, dose-dependent decrease in the Aβ42/Aβ40 ratio.

Table 1: Example Data from a GSM-1 Hydrochloride Assay

| GSM-1 [nM] | Aβ42 (pg/mL) | Aβ40 (pg/mL) | Aβ42 (% Vehicle) | Aβ40 (% Vehicle) | Aβ42/Aβ40 Ratio | Ratio (% Vehicle) |

| 0 (Vehicle) | 150.2 | 1855.6 | 100.0 | 100.0 | 0.0810 | 100.0 |

| 1 | 135.8 | 1861.1 | 90.4 | 100.3 | 0.0730 | 90.1 |

| 10 | 95.1 | 1849.3 | 63.3 | 99.7 | 0.0514 | 63.5 |

| 50 | 55.6 | 1821.5 | 37.0 | 98.2 | 0.0305 | 37.7 |

| 100 | 41.3 | 1800.4 | 27.5 | 97.0 | 0.0229 | 28.3 |

| 500 | 35.9 | 1788.1 | 23.9 | 96.4 | 0.0201 | 24.8 |

| 1000 | 34.1 | 1795.2 | 22.7 | 96.7 | 0.0190 | 23.5 |

Assay Validation and Controls

To ensure the integrity and trustworthiness of the results, the following controls are essential:

-

Vehicle Control (0.5% DMSO): This is the baseline for calculating the percentage change caused by the compound. It also controls for any effects of the solvent on the cells.

-

Positive Control (Known GSI): Treating cells with a potent γ-secretase inhibitor (e.g., DAPT or Semagacestat) should result in a profound decrease in both Aβ42 and Aβ40. This confirms that the cellular machinery for Aβ production is functioning correctly.

-

Cell Viability Assay: In parallel, it is advisable to run a simple cell viability assay (e.g., CellTiter-Glo®, MTT) with the same compound concentrations to ensure that the observed reduction in Aβ is not due to cytotoxicity.

Optional Confirmatory Assay: Western Blot for APP-CTFs

To confirm the mechanism of action, Western blotting can be performed on cell lysates to measure the levels of APP C-terminal fragments (CTFs).

-

Principle: A GSI blocks cleavage, causing the substrate (APP-CTF) to accumulate. A true GSM should not significantly inhibit cleavage, and therefore should not cause a major accumulation of APP-CTFs at concentrations where Aβ42 is modulated. [2]* Brief Protocol:

-

After collecting the conditioned media, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors. [20] 3. Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate via SDS-PAGE using a 10-20% Tricine gel, which provides better resolution for small fragments. [21][22] 5. Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-C-terminal antibody).

-

Detect with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

-

Conclusion

The cell-based assay described here provides a reliable and quantitative method for evaluating the activity of γ-secretase modulators like GSM-1 hydrochloride. By focusing on the ratiometric output of Aβ42/Aβ40, this protocol offers a physiologically relevant endpoint that directly addresses the core therapeutic goal of GSMs: to shift APP processing away from the production of the highly amyloidogenic Aβ42 peptide. When combined with appropriate controls and confirmatory assays, this framework enables the robust characterization of novel compounds for the treatment of Alzheimer's disease.

References

- Medically. (n.d.). Gamma-secretase modulation from bench to clinic: RG6289 in Alzheimer's Disease.

- FORUM Pharmaceuticals. (n.d.). GSM Program.

- Miao, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. bioRxiv.

- Frontiers. (2024). Secretase promotes AD progression: simultaneously cleave Notch and APP. Frontiers in Molecular Neuroscience.

- Rogers, K., et al. (n.d.). Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. Semantic Scholar.

- MedchemExpress.com. (n.d.). GSM-1 | γ-secretase Modulator.

- Rizzo, K. E., et al. (2013). Gamma secretase inhibitors of Notch signaling. PMC - NIH.

- Vogt, D. L., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology.

- Kim, J., et al. (2020). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. NIH.

- Olsson, F., et al. (2014). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. NIH.

- Kounnas, M. Z., et al. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. PMC - NIH.

- Li, Y. M., et al. (2004). Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct. PNAS.

- Creative Bioarray. (n.d.). γ-Secretase Activity Assay.

- Cells Online. (n.d.). Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line.

- Weber, E., et al. (2021). Secretase modulators show selectivity for γ‐secretase–mediated amy. ScienceOpen.

- MedchemExpress.com. (n.d.). gamma-secretase modulator 1.

- Chen, Y., et al. (2021). Effects of a gamma‐secretase inhibitor of notch signalling on transforming growth factor β1‐induced urethral fibrosis. PMC - NIH.

- Saito, T., et al. (2020). Visualization of PS/γ-Secretase Activity in Living Cells. PMC - NIH.

- Jensen, M., et al. (2000). Quantification of Alzheimer amyloid beta peptides ending at residues 40 and 42 by novel ELISA systems. PubMed.

- Abcam. (n.d.). Western blot protocol.

- Bai, X. C., et al. (2020). Substrate recognition and processing by γ-secretase. PubMed - NIH.

- Toledo, J. B., et al. (2014). Plasma Aβ42/40 Ratio Detects Early Stages of Alzheimer's Disease and Correlates with CSF and Neuroimaging Biomarkers in the AB255 Study. PubMed.

- Griciuc, A., et al. (2010). Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes. PMC - PubMed Central.

- Miao, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science.

- Pesini, P., et al. (2017). Total Aβ42/Aβ40 ratio in plasma predicts amyloid-PET status, independent of clinical AD diagnosis. Neurology.org.

- ResearchGate. (2000). Quantification of Alzheimer Amyloid β Peptides Ending at Residues 40 and 42 by Novel ELISA Systems.

- AS ONE INTERNATIONAL. (n.d.). AD Model: Gamma-Secretase Activity Assay Cell Line.

- ibl-international.com. (n.d.). Amyloid-beta (1-40) CSF ELISA.

- Wikipedia. (n.d.). Gamma secretase.

- ResearchGate. (2016). Protocols and tips for running Western Blot to detect Amyloid beta 42 peptides?.

- La-Beck, N. M., et al. (n.d.). Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer's disease assessment.

- EUROIMMUN. (n.d.). Beta-Amyloid (1-42) ELISA Test instruction.

- R&D Systems. (n.d.). Quality Control Western Blot Protocol.

- AACR Journals. (2008). Attenuation of Notch signaling pathway by gamma-secretase inhibitor exerts antitumor effects in T-ALL through apoptotic mechanisms.

- IBL-America. (n.d.). Amyloid-β (1-42) ELISA.

- ResearchGate. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease.

- MDPI. (n.d.). Definition of a Threshold for the Plasma Aβ42/Aβ40 Ratio Measured by Single-Molecule Array to Predict the Amyloid Status of Individuals without Dementia.

- Bio-Rad. (n.d.). General Protocol for Western Blotting.

- Svar Life Science. (n.d.). Beta Amyloid Ratio 42/40.

Sources

- 1. GSM Program | FORUM Pharmaceuticals [docwatsonshealthstuff.com]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer’s disease assessment [frontiersin.org]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 6. Substrate recognition and processing by γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Aβ42/40 Ratio Detects Early Stages of Alzheimer's Disease and Correlates with CSF and Neuroimaging Biomarkers in the AB255 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. svarlifescience.com [svarlifescience.com]

- 10. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]

- 11. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a gamma‐secretase inhibitor of notch signalling on transforming growth factor β1‐induced urethral fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. medically.gene.com [medically.gene.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Quantification of Alzheimer amyloid beta peptides ending at residues 40 and 42 by novel ELISA systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. intimakmur.co.id [intimakmur.co.id]

- 20. bio-rad.com [bio-rad.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

gamma-Secretase modulator 1 hydrochloride animal models of Alzheimer's

An in-depth guide to the preclinical application of gamma-Secretase Modulator 1 Hydrochloride (GSM-1 HCl) in Alzheimer's disease animal models, designed for researchers, scientists, and professionals in drug development.

Introduction: A Modulatory Approach to Alzheimer's Disease Therapy

The amyloid cascade hypothesis remains a cornerstone of Alzheimer's disease (AD) research, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger of the neurodegenerative cascade.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-protein enzyme complex called γ-secretase.[1][2]

While initial therapeutic strategies focused on the complete inhibition of γ-secretase, this approach proved problematic. Gamma-secretase inhibitors (GSIs) block the processing of numerous other essential protein substrates, most notably Notch, leading to severe mechanism-based toxicities observed in clinical trials.[3][4][5] This has shifted the focus towards a more nuanced strategy: γ-secretase modulation.

Gamma-secretase modulators (GSMs) represent a promising therapeutic class that allosterically modulates the enzyme's activity rather than inhibiting it.[3][6][7] This modulation selectively shifts the cleavage of APP, leading to a decrease in the production of the highly amyloidogenic 42-amino acid form (Aβ42) and, to a lesser extent, Aβ40.[3][8] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[2][3] Crucially, this is achieved while sparing the processing of other substrates like Notch, thus avoiding the toxicities associated with GSIs.[2][8] GSM-1 Hydrochloride is a compound representative of this class, useful for the preclinical investigation of this therapeutic approach.

Pharmacology and Mechanism of Action of GSM-1

GSM-1 acts not as a competitive inhibitor at the active site, but as an allosteric modulator. It binds to the γ-secretase complex, inducing a conformational change that alters its processivity on the APP C-terminal fragment (APP-CTF).[9] The enzyme normally performs a series of cleavages within the transmembrane domain of APP-CTF. GSMs appear to stabilize the enzyme-substrate interaction, allowing for more efficient processing into shorter Aβ peptides.[1]

The primary consequence of this modulation is a favorable shift in the Aβ peptide profile:

-

Decrease in Aβ42: This is the most critical effect, as Aβ42 is considered the primary initiator of plaque formation due to its high propensity to aggregate.[10]

-

Decrease in Aβ40: While less amyloidogenic than Aβ42, Aβ40 is the most abundant Aβ species and a major component of amyloid plaques.

-

Increase in Aβ38 and Aβ37: These shorter peptides are non-amyloidogenic and may even have protective effects by competing with Aβ42 aggregation.[1]

This shift effectively reduces the overall amyloidogenic potential in the brain without shutting down essential physiological pathways.

Caption: Mechanism of γ-Secretase Modulator (GSM) Action.

Preclinical Evaluation Strategy: Selecting the Right Model

The success of a preclinical study hinges on the selection of an appropriate animal model. For AD, transgenic mouse models that overexpress human APP with familial AD-linked mutations are the standard.[11][12] These models develop age-dependent Aβ pathology, including plaques and, in some cases, cognitive deficits.[13]

| Mouse Model | Key Genes/Mutations | Primary Pathology | Age of Onset (Plaques) | Strengths & Considerations |

| Tg2576 | Human APP with Swedish (K670N/M671L) mutation.[14] | Aβ plaques, cognitive deficits.[14] | 7-8 months.[14] | Well-characterized, widely used. Late onset of pathology. |

| APP/PS1 | Human APP (e.g., Swedish) and mutant Presenilin-1 (PS1).[12] | Aggressive Aβ plaque deposition. | 6 months.[12] | Accelerated pathology. PS1 mutation may affect GSM binding. |

| 5XFAD | Five familial AD mutations in APP and PS1. | Rapid and extensive amyloid pathology, neuroinflammation.[14] | As early as 2 months.[14] | Very aggressive pathology, suitable for rapid studies. |

| APP23 | Human APP with Swedish mutation. | Strong plaque pathology, cerebral amyloid angiopathy (CAA). | 3 months (cognitive deficits), 12 months (reference memory deficits).[13] | Models CAA well. Prone to seizures at older ages. |

Expert Insight: The choice of model depends on the study's objective. For early-stage prevention studies, a model with a slower progression like Tg2576 might be suitable. For efficacy studies requiring robust pathology in a shorter timeframe, an aggressive model like 5XFAD or APP/PS1 is often preferred.

Caption: General Experimental Workflow for Preclinical GSM Evaluation.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of GSM-1 HCl

This protocol outlines the preparation of GSM-1 HCl for oral administration in mice.

Causality: The choice of vehicle is critical for ensuring compound solubility, stability, and bioavailability. Oral gavage is a common and reliable method for precise dosing in preclinical rodent studies.

-

Materials:

-

gamma-Secretase Modulator 1 Hydrochloride (GSM-1 HCl)

-

Vehicle solution (e.g., 10% Ethanol, 20% Solutol, 70% Water)[10]

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

-

Precision balance

-

Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

-

-

Procedure:

-

Dose Calculation: Calculate the required amount of GSM-1 HCl based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice. Assume a dosing volume of 10 mL/kg.

-

Vehicle Preparation: Prepare the vehicle solution by mixing the components in the specified ratio. Ensure thorough mixing.

-

Compound Formulation:

-

Weigh the calculated amount of GSM-1 HCl powder and place it in a sterile tube.

-

Add a small amount of the vehicle and vortex or sonicate until the compound is fully dissolved or forms a homogenous suspension.

-

Gradually add the remaining vehicle to reach the final desired concentration.

-

Self-Validation: Prepare a fresh formulation daily. Visually inspect for precipitation before each use. A homogenous solution/suspension is critical for accurate dosing.

-

-

Administration (Oral Gavage):

-

Gently restrain the mouse, ensuring it cannot move its head.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Insert the gavage needle gently into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the GSM-1 HCl formulation or vehicle control.

-

Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

-

-

Protocol 2: Behavioral Assessment - Y-Maze Spontaneous Alternation

This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[15]

Causality: AD mouse models often exhibit deficits in working memory. An effective therapeutic should ameliorate this deficit, leading to an increase in spontaneous alternation behavior.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) at a 120° angle from each other.

-

Procedure:

-

Place the mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 8 minutes.[15]

-

Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws of the mouse are within the arm.

-

An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C).

-

Clean the maze with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis:

-

Calculate the percentage of alternation using the following formula:

-

% Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100

-

-

Expected Outcome: Vehicle-treated AD mice will typically show a lower % alternation compared to wild-type controls. Effective GSM-1 HCl treatment should significantly increase the % alternation in the AD mice, bringing it closer to wild-type levels.

-

Protocol 3: Post-Mortem Biochemical Analysis - Aβ ELISA

This protocol quantifies the levels of different Aβ species in the brain.

Causality: The core hypothesis is that GSM-1 HCl will lower brain Aβ42 and Aβ40 levels. ELISA provides a sensitive and specific method to quantify these changes.

-

Materials:

-

Procedure:

-

Tissue Collection: Immediately following the final behavioral test, euthanize the mice and perfuse transcardially with ice-cold PBS to remove blood from the brain.[16] Dissect one hemisphere and snap-freeze for biochemical analysis.[16]

-

Brain Homogenization:

-

Weigh the frozen brain tissue (e.g., cortex or hippocampus).

-

Add the appropriate extraction buffer (e.g., 6 M guanidine HCl for total Aβ).[10]

-

Homogenize the tissue according to the manufacturer's protocol (e.g., 30-60 seconds).

-

-

Sample Preparation:

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet insoluble material.

-

Collect the supernatant containing the solubilized Aβ peptides.

-

-

ELISA:

-

Determine the total protein concentration of the supernatant using a BCA assay.

-

Perform the Aβ40 and Aβ42 ELISAs according to the kit manufacturer's instructions, ensuring to dilute the samples appropriately.

-

-

Data Analysis:

-

Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.

-

Normalize the Aβ levels to the total protein concentration (e.g., pg of Aβ per mg of total protein).

-

Self-Validation: Run samples in duplicate or triplicate. Include quality controls provided with the ELISA kit.

-

-

Summary of Expected Outcomes

| Parameter | Vehicle-Treated AD Model | GSM-1 HCl-Treated AD Model | Scientific Rationale |

| Brain Aβ42 Levels | High | Significantly Reduced | Direct pharmacological effect of GSM-1 on γ-secretase. |

| Brain Aβ40 Levels | High | Moderately Reduced | GSMs also reduce Aβ40, though typically to a lesser extent than Aβ42.[3] |

| Brain Aβ38 Levels | Low | Increased | The modulatory shift in cleavage results in the production of shorter Aβ peptides.[17] |

| Aβ42/Aβ40 Ratio | High | Significantly Reduced | This ratio is a key indicator of amyloidogenic potential. |

| Amyloid Plaque Load | High (in chronic studies) | Significantly Reduced | Reduced production of Aβ42 over time leads to less deposition and plaque formation.[17] |

| Y-Maze % Alternation | Low (~50-60%) | Significantly Increased | Amelioration of cognitive deficits through reduction of toxic Aβ species. |

References

-

Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. National Center for Biotechnology Information. [Link]

-

Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed. [Link]

-

Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. . [Link]

-

Neuropathological assessment and validation of mouse models for Alzheimer's disease: applying NIA-AA guidelines. National Center for Biotechnology Information. [Link]

-

Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers. [Link]

-

Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. [Link]

-

Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. National Center for Biotechnology Information. [Link]

-

Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. MDPI. [Link]

-

Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]

-

Navigating Alzheimer's Disease Mouse Models: Age-Related Pathology and Cognitive Deficits. MDPI. [Link]

-

Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

-

Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. PubMed. [Link]

-

Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

-

First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. National Center for Biotechnology Information. [Link]

-

Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. National Center for Biotechnology Information. [Link]

-

Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

-

Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1. National Center for Biotechnology Information. [Link]

-

Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. Journal of Neuroscience. [Link]

-

Inhibition of γ-Secretase Leads to an Increase in Presenilin-1. National Center for Biotechnology Information. [Link]

-

gamma‐secretase modulation: from bench to clinic. National Center for Biotechnology Information. [Link]

-

Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. [Link]

-

Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease. PubMed. [Link]

-

A novel generation of potent gamma-secretase modulators: Combat Alzheimer's disease and Down syndrome–associated Alzheimer's disease. National Center for Biotechnology Information. [Link]

Sources

- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. jneurosci.org [jneurosci.org]

- 16. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of gamma-Secretase Modulator 1 Hydrochloride in Mice

For Research Use Only. Not for use in humans.

Authored by: Gemini, Senior Application Scientist

Date: February 12, 2026

Introduction: The Rationale for Modulating γ-Secretase in Neurological Research

Alzheimer's disease (AD) pathogenesis is strongly linked to the production and aggregation of amyloid-β (Aβ) peptides in the brain.[1][2] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] The γ-secretase complex, a multi-subunit intramembrane protease, performs the final cut, producing Aβ peptides of varying lengths.[3] Of these, the 42-amino acid variant (Aβ42) is particularly prone to aggregation and is considered a key initiator of the neurotoxic cascade in AD.[4]

Initial therapeutic strategies focused on γ-secretase inhibitors (GSIs), which block the enzyme's activity. However, this approach has been hampered by mechanism-based toxicities due to the inhibition of other crucial signaling pathways, most notably Notch signaling, which is essential for cell differentiation and function.[4][5][6] This has led to adverse effects in preclinical and clinical studies, including gastrointestinal and immune system abnormalities.[5][6]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy.[1][7] Unlike GSIs, GSMs do not inhibit the overall activity of γ-secretase. Instead, they allosterically bind to the γ-secretase complex, subtly altering its conformation.[2][3] This modulation shifts the cleavage preference of APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40.[3][6] Concurrently, there is an increase in the production of shorter, less aggregation-prone, and more soluble Aβ species, such as Aβ38 and Aβ37.[3][6] Crucially, this modulation occurs without significantly affecting the processing of other γ-secretase substrates like Notch, thus offering a potentially safer therapeutic window.[4][6]